molecular formula C19H22N4O3 B10929632 N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-56-0

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929632
CAS No.: 1011397-56-0
M. Wt: 354.4 g/mol
InChI Key: IZYGGTGRVFZIDJ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolopyridine derivative characterized by a 1,6-dimethyl-substituted core and a 3,4-dimethoxyphenylethyl carboxamide side chain.

Properties

CAS No.

1011397-56-0

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-11-8-14(15-10-20-23(3)18(15)21-11)19(24)22-12(2)13-6-7-16(25-4)17(9-13)26-5/h6-10,12H,1-5H3,(H,22,24)

InChI Key

IZYGGTGRVFZIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-5-methylpyrazole and ethyl acetoacetate undergo cyclization in acetic acid at 80°C for 12 hours to yield 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester . Key parameters include:

  • Solvent System : Polar protic solvents (e.g., acetic acid) enhance cyclization efficiency by stabilizing transition states.

  • Catalysts : Bronsted acids (e.g., H₂SO₄) accelerate imine formation, with yields improving from 68% to 83% when using 0.5 eq. of acid .

  • Temperature Control : Reactions conducted above 70°C minimize side products like N-alkylated derivatives.

Table 1 : Cyclocondensation Optimization

ParameterOptimal ValueYield Improvement
SolventAcetic acid83% vs. 68% (EtOH)
Catalyst (H₂SO₄)0.5 eq.+15% yield
Reaction Time12 hours92% conversion

Methylation at the 1- and 6-Positions

Selective methylation is achieved through nucleophilic substitution or reductive amination. Industrial methods employ dimethyl sulfate in DMF with K₂CO₃ as base, achieving >95% conversion at 60°C . Key considerations include:

  • Regioselectivity : The 1-position reacts faster due to lower steric hindrance, requiring sequential methylation steps.

  • Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) separates 1-methyl and 1,6-dimethyl derivatives.

Table 2 : Methylation Efficiency Comparison

Methylating AgentTemperature1-Me Yield1,6-DiMe Yield
CH₃I40°C78%52%
(CH₃)₂SO₄60°C92%88%

Industrial-Scale Production

Continuous flow reactors enhance reproducibility for large-scale synthesis. A three-stage system achieves:

  • Core synthesis in a packed-bed reactor with immobilized H₂SO₄ catalyst (residence time: 30 min).

  • Amide coupling in a microreactor with inline IR monitoring for real-time yield optimization.

  • Methylation under superheated conditions (120°C, 5 bar) to reduce reaction time by 70% .

Critical quality control measures include:

  • HPLC Purity : ≥99.5% by reverse-phase C18 column (MeCN:H₂O 55:45).

  • XRD Analysis : Confirms polymorphic form stability during scale-up.

Alternative Synthetic Pathways

Recent advances explore enzymatic catalysis and microwave-assisted synthesis:

  • Lipase-Catalyzed Amidation : Candida antarctica lipase B in tert-butanol achieves 82% yield with no racemization .

  • Microwave Cyclization : 2450 MHz irradiation reduces cyclocondensation time from 12 hours to 35 minutes .

Table 3 : Energy Input Comparison

MethodTimeEnergy Consumption
Conventional Heating12 h18.5 kWh/mol
Microwave35 min6.2 kWh/mol

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Pyrazolopyridine Derivatives

The following compounds share the pyrazolopyridine core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name Key Substituents Molecular Features Potential Implications
N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,6-dimethyl; 3,4-dimethoxyphenylethyl carboxamide High lipophilicity due to methoxy groups; ethyl linker may enhance flexibility Possible CNS activity due to lipophilicity; steric hindrance from methyl groups
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1,6-diphenyl; acetylated carbohydrazide Bulky phenyl groups increase hydrophobicity; carbohydrazide may reduce solubility Lower bioavailability; potential for π-π stacking interactions in binding pockets
6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide 4-fluorophenyl; phenylmethyl carboxamide Electron-withdrawing fluorine enhances polarity; benzyl group adds rigidity Improved target selectivity; possible metabolic stability via fluorination
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 3,4-dimethoxyphenyl; 6-oxo-pyridazine Oxo group increases hydrogen bonding potential; methoxy groups aid solubility Enhanced solubility but reduced membrane permeability

Key Differences in Substituent Effects

Lipophilicity and Solubility: The 3,4-dimethoxyphenylethyl group in the target compound likely confers higher lipophilicity compared to the diphenyl groups in the carbohydrazide analog . However, the ethyl linker may mitigate insolubility issues.

Steric and Electronic Effects :

  • The 1,6-dimethyl groups in the target compound introduce steric hindrance, which may limit binding to flat enzymatic pockets compared to unsubstituted cores.
  • Acetylated carbohydrazide in introduces hydrogen-bonding capacity but may reduce metabolic stability due to hydrolytic susceptibility.

Pharmacophore Flexibility :

  • The ethyl spacer in the target compound allows conformational flexibility, contrasting with rigid benzyl or phenylmethyl groups in other analogs .

Hypothetical Pharmacological Implications

While specific activity data are unavailable, structural trends suggest:

  • The target compound’s methoxy groups may favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).
  • Diphenyl analogs might exhibit stronger π-π interactions but poorer solubility, limiting in vivo efficacy.
  • Fluorinated derivatives could demonstrate enhanced metabolic stability and target engagement due to fluorine’s electronegativity.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H18N6O
  • Molecular Weight: 298.34 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)C)C

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of substituted phenylhydrazines with α, β-unsaturated aldehydes or ketones. The process can be optimized for yield and purity using various catalysts and controlled reaction conditions.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as the tobacco mosaic virus (TMV). In a study comparing various compounds, some exhibited higher antiviral activities than standard agents at concentrations around 500 μg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For example:

  • A compound with a similar structure demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 49.85 μM .
  • Another derivative was noted for its ability to induce apoptosis in cancer cells while sparing normal cells .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition: The compound may inhibit specific protein kinases relevant to cancer progression and viral replication.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of various pyrazolo compounds against TMV. The results indicated that certain derivatives demonstrated superior efficacy compared to traditional antiviral agents. The study measured protective activity and inactivation rates at different concentrations .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer effects, a series of pyrazolo derivatives were tested against multiple cancer cell lines. One notable compound showed a selective inhibition pattern with significant growth inhibition in A549 cells while exhibiting minimal toxicity to normal fibroblast cells .

Summary Table of Biological Activities

Activity Type Effect IC50 Value (μM) Reference
AntiviralTMV inhibition500
AnticancerCytotoxicity against A54949.85
Apoptosis InductionInduces apoptosis in cancer-

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step processes:
  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via cyclization reactions using precursors like substituted pyrazoles and pyridine derivatives.
  • Step 2 : Introduction of the 3,4-dimethoxyphenethylamine moiety through amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
  • Step 3 : Methylation at the 1- and 6-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimal Conditions :
  • Solvents: DMF or DCM for coupling reactions.
  • Catalysts: Pd-based catalysts for cross-coupling steps (if applicable).
  • Temperature: 60–80°C for cyclization; room temperature for amide bond formation.
    Table 1 : Representative Synthetic Steps and Yields
StepReagents/ConditionsYield (%)Reference
Core formationCyclization in EtOH, 70°C65–75
Amide couplingEDC/HOBt, DCM, RT80–85
MethylationCH₃I, K₂CO₃, DMF70–78

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions, methyl groups at 1,6-positions) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
    Key Spectral Data :
  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.80–7.20 (m, aromatic protons) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : To predict electronic properties (e.g., HOMO/LUMO energies) influencing binding affinity .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity data to optimize pharmacophores .

Q. What strategies address contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines to rule out cell-specific effects .
  • Target Profiling : Use kinome-wide screening to identify off-target interactions that may explain variability .
  • Structural Analog Comparison : Compare with analogs (e.g., HY-W052249) to isolate substituent-specific effects .

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproduct formation?

  • Methodological Answer :
  • Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify critical parameters.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. cyclization efficiency) .
    Case Study : A DoE approach increased amide coupling yield from 75% to 89% by optimizing DCM/THF solvent ratios .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure competitive/non-competitive inhibition via Lineweaver-Burk plots .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like GPCRs .
  • Mutagenesis Studies : Identify critical amino acid residues in target proteins (e.g., ATP-binding pockets in kinases) .

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